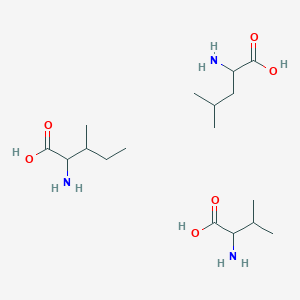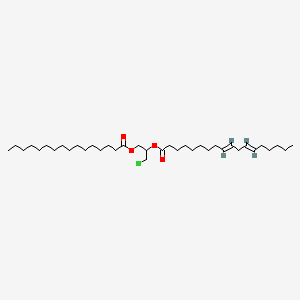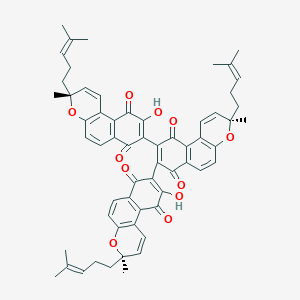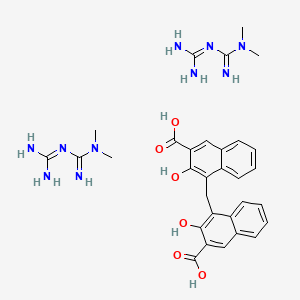
Branched chain amino acids
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Los aminoácidos de cadena ramificada son un grupo de aminoácidos esenciales que incluyen leucina, isoleucina y valina. Estos aminoácidos se caracterizan por sus cadenas laterales alifáticas con una ramificación, lo que los distingue de otros aminoácidos. Son esenciales para los humanos, lo que significa que deben obtenerse a través de la dieta ya que el cuerpo no puede sintetizarlos. Los aminoácidos de cadena ramificada desempeñan funciones cruciales en la síntesis de proteínas, la regulación metabólica y la producción de energía .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de aminoácidos de cadena ramificada implica varios pasos enzimáticos. Por ejemplo, la síntesis de leucina, isoleucina y valina involucra enzimas como la treonina deshidrogenasa, la acetohidroxiácido sintasa, la cetoácido reductoisomerasa, la dihidroxiácido deshidrogenasa y la aminotransferasa. Estas enzimas catalizan reacciones que convierten precursores como el piruvato y el 2-cetobutirato en los aminoácidos finales .
Métodos de producción industrial
La producción industrial de aminoácidos de cadena ramificada a menudo utiliza cepas bacterianas como Corynebacterium glutamicum. Se emplean técnicas de ingeniería genética para mejorar la producción de estos aminoácidos. El proceso implica la fermentación, donde las bacterias se cultivan en un ambiente controlado para producir los aminoácidos deseados. Los aminoácidos se extraen y purifican luego para su uso .
Análisis De Reacciones Químicas
Tipos de reacciones
Los aminoácidos de cadena ramificada sufren varias reacciones químicas, incluida la oxidación, la reducción y la transaminación. Estas reacciones son cruciales para sus funciones metabólicas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de aminoácidos de cadena ramificada incluyen el α-cetoglutarato, que participa en las reacciones de transaminación. Las enzimas como la aminotransferasa de aminoácidos de cadena ramificada catalizan estas reacciones en condiciones fisiológicas .
Principales productos formados
Los principales productos formados a partir de las reacciones de aminoácidos de cadena ramificada incluyen α-cetoácidos de cadena ramificada y glutamato. Estos productos se metabolizan aún más en el cuerpo para producir energía y otros compuestos esenciales .
Aplicaciones Científicas De Investigación
Los aminoácidos de cadena ramificada tienen numerosas aplicaciones de investigación científica en varios campos:
Química: Se utilizan en estudios relacionados con la síntesis de proteínas y la cinética enzimática.
Biología: Los aminoácidos de cadena ramificada son esenciales para el crecimiento y la proliferación celular.
Medicina: Se utilizan en el tratamiento de afecciones como la cirrosis hepática, la insuficiencia renal y los trastornos de desgaste muscular.
Mecanismo De Acción
Los aminoácidos de cadena ramificada ejercen sus efectos a través de varios mecanismos. Están involucrados en la síntesis de proteínas al activar la vía de señalización del objetivo mamífero de la rapamicina (mTOR). Esta vía es crucial para el crecimiento y el metabolismo celular. Además, los aminoácidos de cadena ramificada sirven como sustratos para la producción de energía, particularmente durante el ejercicio. Se transaminan en el músculo esquelético para producir acetil-CoA, que ingresa al ciclo de Krebs para generar energía .
Comparación Con Compuestos Similares
Los aminoácidos de cadena ramificada son únicos debido a sus cadenas laterales alifáticas ramificadas. Los compuestos similares incluyen otros aminoácidos esenciales como la lisina, la metionina y la treonina. Los aminoácidos de cadena ramificada son distintos en sus vías metabólicas y funciones fisiológicas. Por ejemplo, a diferencia de la lisina y la metionina, los aminoácidos de cadena ramificada se metabolizan principalmente en el músculo esquelético en lugar del hígado .
Compuestos similares
- Lisina
- Metionina
- Treonina
Estos aminoácidos comparten algunas similitudes funcionales con los aminoácidos de cadena ramificada, pero difieren en su estructura y roles metabólicos específicos .
Propiedades
Fórmula molecular |
C17H37N3O6 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
2-amino-3-methylbutanoic acid;2-amino-3-methylpentanoic acid;2-amino-4-methylpentanoic acid |
InChI |
InChI=1S/2C6H13NO2.C5H11NO2/c1-4(2)3-5(7)6(8)9;1-3-4(2)5(7)6(8)9;1-3(2)4(6)5(7)8/h2*4-5H,3,7H2,1-2H3,(H,8,9);3-4H,6H2,1-2H3,(H,7,8) |
Clave InChI |
OCUSNPIJIZCRSZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)



![L-Valine, N-[[[4-[(6-deoxy-3-O-methyl-b-L-galactopyranosyl)oxy]phenyl]amino]thioxomethyl]-L-histidyl-, (4S)-4-ethyl-3,4,12,14-tetrahydro-3,14-dioxo-1H-pyrano[3',4'](/img/structure/B12295456.png)




![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)




